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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-3-formylbenzoate (CAS No. 1044920-98-0) is a substituted aromatic
carbonyl compound with significant potential as a versatile building block in organic synthesis,
particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature,
featuring both an electrophilic aldehyde and a methyl ester, allows for a diverse range of
chemical transformations. This guide provides a comprehensive overview of its chemical
properties, plausible synthetic routes, spectral characterization, and potential applications,
offering a valuable resource for researchers and developers in the chemical sciences.

Introduction

Methyl 4-chloro-3-formylbenzoate is a halogenated derivative of methyl benzoate,
distinguished by the presence of a formyl group at the meta-position and a chloro group at the
para-position relative to the methoxycarbonyl group. This specific substitution pattern imparts
unique reactivity to the molecule, making it a valuable intermediate for the synthesis of complex
heterocyclic systems and other targeted organic molecules. The electron-withdrawing nature of
the chloro and formyl groups influences the reactivity of the aromatic ring, as well as the
aldehyde and ester functionalities. This guide aims to consolidate the available technical
information on this compound, providing insights into its synthesis, characterization, and utility.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1372942?utm_src=pdf-interest
https://www.benchchem.com/product/b1372942?utm_src=pdf-body
https://www.benchchem.com/product/b1372942?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-chloro-3-formylbenzoate is

presented in the table below.

Property Value Reference(s)
CAS Number 1044920-98-0 [1]
Molecular Formula CoH7CIOs [1]
Molecular Weight 198.60 g/mol [1]
Appearance Solid [1]
Purity Typically 297% [1112]
InChl=1S/C9H7CIO3/c1-13-
InChl 9(12)6-2-3-8(10)7(4-6)5-11/h2-  [1]
5H,1H3
SCKIKFNMDKHELA-
InChlKey [1]
UHFFFAOYSA-N
SMILES COC(=0)clcce(c(cl)C=0)CI

Synthesis and Purification

While a specific, peer-reviewed synthesis of Methyl 4-chloro-3-formylbenzoate is not readily

available in the public domain, a plausible and efficient synthetic strategy can be inferred from

established organic chemistry principles and related literature. A likely approach involves the

formylation of a suitable precursor, such as methyl 4-chlorobenzoate.

Proposed Synthetic Pathway: Vilsmeier-Haack

Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich

aromatic compounds. Although methyl 4-chlorobenzoate is not highly activated, the reaction

can be driven to produce the desired product. The proposed reaction is depicted below.
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Reactants

[Methyl 4-ch|orobenzoate] ( Vilsmeier Reagent (POCIs/DMF) )

Formylation

Product

y
(Methyl 4-ch|oro-3-formylbenzoate)

Click to download full resolution via product page

Caption: Proposed synthesis of Methyl 4-chloro-3-formylbenzoate via Vilsmeier-Haack
reaction.

Experimental Protocol (Hypothetical):

o Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer,
a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCIs) in an
appropriate solvent (e.g., dichloromethane) to 0 °C.

¢ Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF) to the cooled
POCIs solution with continuous stirring. Allow the mixture to stir at 0 °C for 30 minutes to
form the Vilsmeier reagent.

o Formylation: Dissolve methyl 4-chlorobenzoate in the same solvent and add it dropwise to
the Vilsmeier reagent solution at 0 °C.

e Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and then heat to reflux for several hours. The reaction progress should be
monitored by thin-layer chromatography (TLC).

o Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of
crushed ice with vigorous stirring.
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» Neutralization and Extraction: Neutralize the agueous solution with a suitable base (e.g.,
sodium hydroxide or sodium bicarbonate) to a pH of 7-8. Extract the aqueous layer with an

organic solvent such as ethyl acetate.

 Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel using a mixture of hexane and ethyl acetate as the

eluent.

Alternative Synthetic Pathway: Palladium-Catalyzed
Carbonylation

An alternative approach, based on the synthesis of the isomeric Methyl 3-chloro-4-
formylbenzoate, involves a palladium-catalyzed carbonylation of a suitable aryl halide.[3] For
the synthesis of Methyl 4-chloro-3-formylbenzoate, this would likely involve starting with a di-
halogenated benzene derivative.

Reactants

(Aryl Dihalide Precursor) (CO, Methanol, Pd Catalyst, Base)

Carbonylation & Esterification

Product

v
(Methyl 4-ch|oro-3-formylbenzoate)

Click to download full resolution via product page
Caption: Alternative synthesis via palladium-catalyzed carbonylation.

Rationale behind Experimental Choices:
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e Catalyst: The use of a palladium catalyst, such as [1,1'-
bis(diphenylphosphino)ferrocene]dichloropalladium(ll), is standard for such carbonylation
reactions due to its efficiency and functional group tolerance.[3]

e Solvent and Base: Methanol serves as both a reactant and a solvent. A tertiary amine base
like triethylamine is used to quench the hydrogen halide formed during the reaction.[3]

o Carbon Monoxide: Carbon monoxide acts as the source of the carbonyl group for the formyl
and ester functionalities.

Spectral Characterization

While publicly available, fully interpreted spectra for Methyl 4-chloro-3-formylbenzoate are
limited, we can predict the expected spectral features based on its structure and data from
analogous compounds. Commercial suppliers indicate the availability of spectral data upon
request.[4][5]

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
methyl ester protons, and the aldehyde proton.

o Aldehyde Proton (-CHO): A singlet in the downfield region, typically around & 10.0-10.5 ppm.

o Aromatic Protons: Three protons on the benzene ring will likely appear as a complex
multiplet or as distinct doublets and a doublet of doublets in the region of & 7.5-8.5 ppm. The
exact chemical shifts and coupling constants will be influenced by the positions of the chloro,
formyl, and methoxycarbonyl groups.

o Methyl Protons (-OCHs): A sharp singlet at approximately & 3.9-4.0 ppm, corresponding to
the three protons of the methyl ester group.

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

e Carbonyl Carbons: Two signals in the downfield region: one for the aldehyde carbonyl
(around & 185-195 ppm) and one for the ester carbonyl (around & 165-175 ppm).
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e Aromatic Carbons: Six signals in the aromatic region (& 120-140 ppm), with their chemical
shifts influenced by the attached substituents.

o Methyl Carbon (-OCHs): A signal in the upfield region, typically around & 50-55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the
carbonyl groups.

C=0 Stretching (Aldehyde): A strong, sharp peak around 1700-1710 cm~1.

C=0 Stretching (Ester): A strong, sharp peak around 1720-1730 cm~1.

C-H Stretching (Aldehyde): Two weak bands around 2720 and 2820 cm~1.

C-O Stretching (Ester): A strong band in the region of 1200-1300 cm~1.

C-ClI Stretching: A band in the fingerprint region, typically between 600 and 800 cm™1.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

e Molecular lon (M*): A peak at m/z 198, with an M+2 peak at m/z 200 in an approximate 3:1
ratio, which is characteristic of the presence of a chlorine atom.

e Fragmentation: Common fragmentation pathways would include the loss of the methoxy
group (-OCHs) to give a peak at m/z 167, and the loss of the formyl group (-CHO) to give a
peak at m/z 169.

Reactivity and Potential Applications

The dual functionality of Methyl 4-chloro-3-formylbenzoate makes it a valuable synthon for a
variety of chemical transformations.

Reactivity Profile
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» Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can
participate in a wide range of reactions, including:

o Reductive Amination: To form secondary and tertiary amines.
o Wittig Reaction: To form alkenes.

o Condensation Reactions: With active methylene compounds to form a,B-unsaturated
systems.

o Oxidation: To the corresponding carboxylic acid.
o Reduction: To the corresponding alcohol.

o Ester Group: The methyl ester can be hydrolyzed to the carboxylic acid, or converted to
amides via aminolysis.

o Aromatic Ring: The chloro substituent can be displaced via nucleophilic aromatic substitution
under certain conditions or participate in cross-coupling reactions (e.g., Suzuki, Heck,
Sonogashira).

Applications in Drug Discovery and Heterocyclic
Synthesis

Substituted benzaldehydes and benzoates are common starting materials in the synthesis of
pharmaceuticals and other biologically active molecules. The presence of the chloro and formyl
groups on the benzene ring provides handles for the construction of more complex molecular
architectures.

While specific examples for Methyl 4-chloro-3-formylbenzoate are not widely published, its
structural motifs are found in various pharmacologically relevant scaffolds. It can be envisioned
as a key intermediate for the synthesis of:

o Substituted Quinolines and other Fused Heterocycles: The aldehyde group can be used to
build a second ring onto the benzene nucleus.
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» Novel Ligands for Metal Complexes: The ester and aldehyde functionalities can be modified
to create chelating agents.

» Probes for Biological Systems: The molecule can be functionalized with fluorescent tags or
other reporter groups.

The related, non-chlorinated compound, methyl 4-formylbenzoate, is known to be an
intermediate in the synthesis of fluorescent whitening agents and other fine chemicals,
suggesting similar potential for the title compound in materials science applications.[6]

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 4-chloro-3-formylbenzoate is not publicly
available. However, based on the data for the closely related Methyl 4-formylbenzoate, the
following precautions should be taken.[7]

o Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious
eye irritation.[7]

 Precautionary Measures:

o

Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves, safety goggles, and a lab coat.

Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

o

o

Avoid contact with skin, eyes, and clothing.

[¢]

Keep away from heat, sparks, and open flames.

[¢]

Store in a tightly closed container in a cool, dry place.
o First Aid:
o In case of skin contact: Immediately wash with plenty of soap and water.

o In case of eye contact: Rinse cautiously with water for several minutes. Remove contact
lenses, if present and easy to do. Continue rinsing.
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o If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

o Ifinhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.

Conclusion

Methyl 4-chloro-3-formylbenzoate is a chemical intermediate with considerable potential for
applications in organic synthesis, particularly in the development of novel pharmaceuticals and
functional materials. While detailed experimental data in the public domain is currently limited,
its structural features suggest a rich and varied reactivity profile. This guide has provided a
comprehensive overview of its known properties, plausible synthetic routes, and predicted
spectral characteristics, serving as a valuable starting point for researchers interested in
exploring the chemistry and applications of this versatile building block. Further research into
the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1372942?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

